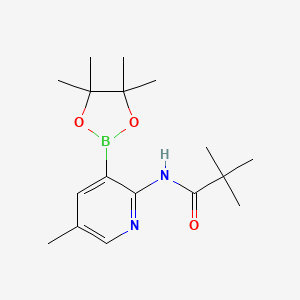
N-(5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide
Overview
Description
Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an important intermediate in organic synthesis. It is involved in reactions such as nucleophilic substitution and amidation . Its borate and sulfonamide groups make it a versatile reagent for constructing complex organic molecules.
Crystallography and Conformational Analysis
The crystal structure and conformational details of this compound can be elucidated using techniques like X-ray diffraction . Such analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which is essential for predicting reactivity and interaction with other molecules.
Density Functional Theory (DFT) Studies
DFT studies allow researchers to predict the physical and chemical properties of compounds like this one . By calculating molecular electrostatic potential and frontier molecular orbitals, scientists can infer the stability and reactivity of the compound, which is beneficial for designing new molecules with desired properties.
Drug Synthesis and Pharmacy
In the pharmaceutical industry, compounds with borate groups are often used as enzyme inhibitors or ligand drugs . They play a role in the synthesis of drugs and can be used to treat various conditions, including tumors and microbial infections.
Fluorescent Probes
Due to their unique chemical structure, compounds like this can act as fluorescent probes . They are used to detect and measure the presence of biological analytes such as hydrogen peroxide, sugars, and ions, which is valuable in diagnostic and research settings.
Stimulus-Responsive Drug Carriers
The boronic ester bonds in this compound are utilized in the construction of stimulus-responsive drug carriers . These carriers can respond to changes in the microenvironment, such as pH, glucose levels, and ATP concentrations, to control the release of therapeutic agents.
Enzyme Inhibition Studies
Boronic acid compounds are known to inhibit certain enzymes, which makes them useful in studying biochemical pathways . They can help in understanding the mechanism of action of enzymes and in the development of new inhibitors.
Material Science
In material science, the compound’s ability to form stable complexes with various substances can be exploited to create new materials with specific properties . This has implications in the development of sensors, catalysts, and other technologically relevant materials.
Mechanism of Action
Target of Action
Organoboron compounds, such as this one, are known to have a wide range of applications in pharmacy and biology . They are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
Organoboron compounds are generally known for their high reactivity in various transformation processes . They can be synthesized through nucleophilic and amidation reactions .
Biochemical Pathways
Organoboron compounds are often used in the organic synthesis of drugs, including the protection of diols, the asymmetric synthesis of amino acids, and diels–alder and suzuki coupling reactions .
Pharmacokinetics
The compound is a solid at 20°c and is soluble in methanol , which may influence its bioavailability.
Result of Action
Organoboron compounds are often used in the treatment of tumors and microbial infections, and they can also be used to treat anticancer drugs .
Action Environment
Organoboron compounds are known for their high stability and low toxicity . They are stored under inert gas at room temperature (below 15°C) in a cool, dry place, away from light and air .
properties
IUPAC Name |
2,2-dimethyl-N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O3/c1-11-9-12(18-22-16(5,6)17(7,8)23-18)13(19-10-11)20-14(21)15(2,3)4/h9-10H,1-8H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTBPBSYLWBMPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673575 | |
| Record name | 2,2-Dimethyl-N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide | |
CAS RN |
1310383-24-4 | |
| Record name | 2,2-Dimethyl-N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



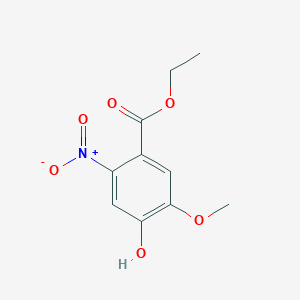
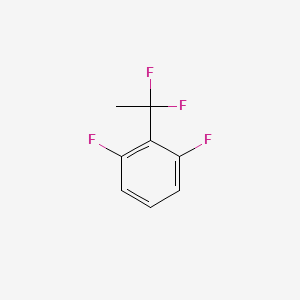
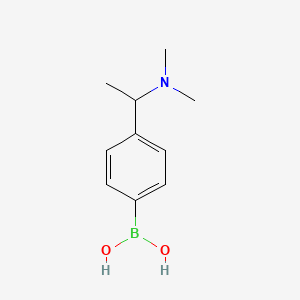
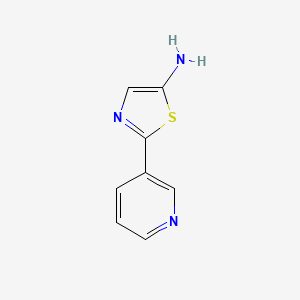
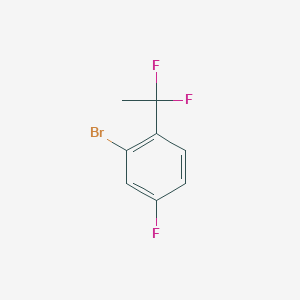
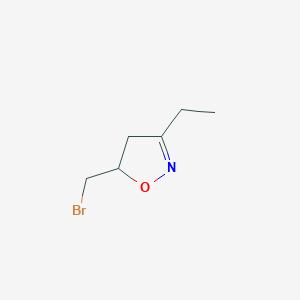
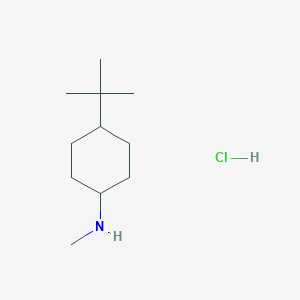
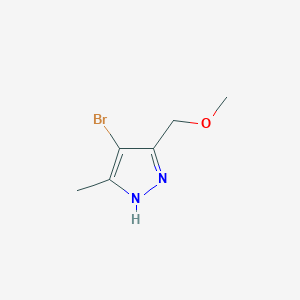
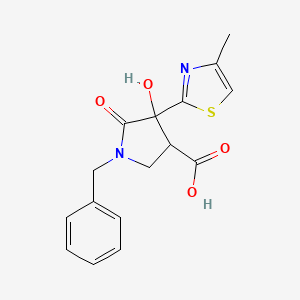
![2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1440247.png)
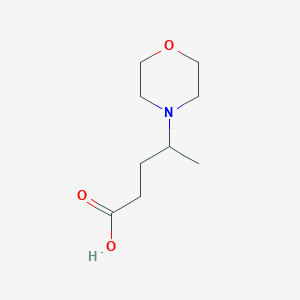
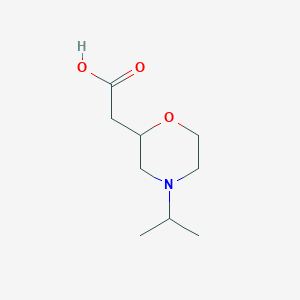
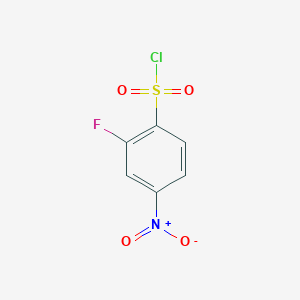
![N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide hydrochloride](/img/structure/B1440253.png)